Valyl-aspartyl-8-arginine-vasopressin
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Overview
Description
Valyl-aspartyl-8-arginine-vasopressin is a synthetic analogue of the naturally occurring hormone arginine vasopressin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valyl-aspartyl-8-arginine-vasopressin involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. After synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Valyl-aspartyl-8-arginine-vasopressin can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogues with modified properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups
Major Products:
Oxidation: Formation of cystine.
Reduction: Formation of free thiol groups.
Substitution: Analogues with modified amino acid sequences
Scientific Research Applications
Valyl-aspartyl-8-arginine-vasopressin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and water homeostasis.
Medicine: Potential therapeutic applications in treating conditions like diabetes insipidus and heart failure due to its antidiuretic properties
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques
Mechanism of Action
Valyl-aspartyl-8-arginine-vasopressin exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) located in various tissues. The binding to V2 receptors in the renal collecting ducts increases water reabsorption, leading to decreased urine output and increased blood volume . This action is mediated through a cAMP-dependent mechanism that enhances water permeability in the collecting ducts .
Comparison with Similar Compounds
Desmopressin: A synthetic analogue of vasopressin with a longer duration of action.
Terlipressin: Another analogue used primarily for its vasoconstrictive properties in treating bleeding esophageal varices
Uniqueness: Valyl-aspartyl-8-arginine-vasopressin is unique due to its specific amino acid sequence, which confers distinct binding affinities and physiological effects compared to other analogues. Its tailored structure allows for targeted therapeutic applications with potentially fewer side effects .
Properties
CAS No. |
73303-58-9 |
---|---|
Molecular Formula |
C55H79N17O16S2 |
Molecular Weight |
1298.5 g/mol |
IUPAC Name |
3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-[[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H79N17O16S2/c1-27(2)44(59)53(87)69-36(23-43(77)78)50(84)70-37-25-89-90-26-38(54(88)72-19-7-11-39(72)52(86)65-31(10-6-18-62-55(60)61)45(79)63-24-42(58)76)71-49(83)35(22-41(57)75)68-46(80)32(16-17-40(56)74)64-47(81)33(20-28-8-4-3-5-9-28)66-48(82)34(67-51(37)85)21-29-12-14-30(73)15-13-29/h3-5,8-9,12-15,27,31-39,44,73H,6-7,10-11,16-26,59H2,1-2H3,(H2,56,74)(H2,57,75)(H2,58,76)(H,63,79)(H,64,81)(H,65,86)(H,66,82)(H,67,85)(H,68,80)(H,69,87)(H,70,84)(H,71,83)(H,77,78)(H4,60,61,62)/t31-,32-,33-,34-,35-,36?,37-,38-,39-,44-/m0/s1 |
InChI Key |
VENNWKYCUPKLJJ-GJLVFESPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Origin of Product |
United States |
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